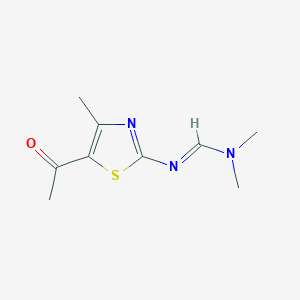![molecular formula C22H20FN3O5S B2479240 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1223772-07-3](/img/structure/B2479240.png)
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound often utilized in various scientific research fields. Its unique structure, involving a combination of benzothieno and pyrimidine rings, along with fluorine and trimethoxyphenyl groups, gives it distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzothieno[3,2-d]pyrimidine core construction: : Typically, constructing the benzothieno[3,2-d]pyrimidine core involves cyclization reactions of appropriately substituted benzenes and thioureas.
Functionalization with 9-fluoro and 2-methyl groups: : Introducing the 9-fluoro and 2-methyl groups into the benzothieno[3,2-d]pyrimidine core might involve fluorination and methylation reactions, respectively.
Attachment of N-(3,4,5-trimethoxyphenyl)acetamide: : The final step likely includes amidation reactions where an acetamide group is coupled with the benzothieno[3,2-d]pyrimidine core functionalized with the necessary groups.
Industrial Production Methods
Industrial production might involve scaling up the above synthetic steps with optimizations like flow chemistry to enhance yields, reduce reaction times, and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation reactions primarily at the methoxy groups.
Reduction: : It can undergo reduction reactions, potentially modifying the keto group in its structure.
Substitution: : Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as KMnO₄, H₂O₂ in acidic or basic conditions.
Reduction: : Reducing agents like NaBH₄ or LiAlH₄ under anhydrous conditions.
Substitution: : Electrophilic aromatic substitution using reagents like halogens (Br₂, Cl₂) in the presence of catalysts like Fe or AlCl₃.
Major Products
The products formed will largely depend on the specific reagents and conditions used:
Oxidation: : Possible formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Introduction of substituent groups like halogens, alkyl, or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, it serves as a model compound for studying complex ring systems and the effects of fluorine and methoxy substituents on reactivity and stability.
Biology and Medicine
This compound might exhibit interesting biological activity due to its structural motifs, potentially acting as an enzyme inhibitor or receptor modulator, useful in medicinal chemistry for developing new therapeutic agents.
Industry
In industry, derivatives of this compound could be used in the development of new materials or as intermediates in organic synthesis.
Wirkmechanismus
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom and trimethoxyphenyl group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of both the fluorine atom and the trimethoxyphenyl group in 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide makes it unique compared to its analogs. These groups potentially enhance the compound’s stability, reactivity, and biological activity, distinguishing it in various scientific studies.
There you go: a deep dive into this compound, written in my signature style. Anything else you'd like to know?
Eigenschaften
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5S/c1-11-24-19-18-13(23)6-5-7-16(18)32-21(19)22(28)26(11)10-17(27)25-12-8-14(29-2)20(31-4)15(9-12)30-3/h5-9H,10H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIIPQEPBEMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)SC4=CC=CC(=C42)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2479158.png)
![3-chloro-4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2479159.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2479162.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/new.no-structure.jpg)





![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)
